
Antifungal agent 85
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It exhibits significant activity against a variety of Gram-positive bacteria with minimum inhibitory concentration values ranging from 2.5 to 10 μM . This compound is primarily used for research purposes and is not intended for human consumption.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antifungal agent 85 involves multiple steps, including the formation of key intermediates through various organic reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing similar antifungal agents often involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity.
Industrial Production Methods: Industrial production of antifungal agents typically involves large-scale chemical synthesis using batch or continuous flow reactors. The process includes rigorous quality control measures to ensure the consistency and efficacy of the final product. The production methods are designed to be scalable and cost-effective while maintaining environmental and safety standards.
化学反应分析
Types of Reactions: Antifungal agent 85 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
Antifungal agent 85 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Employed in research to understand the interactions between antifungal agents and fungal cell membranes.
Medicine: Investigated for its potential use in treating fungal infections, particularly in immunocompromised patients.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth in various industrial applications.
作用机制
The mechanism of action of antifungal agent 85 involves disrupting the integrity of the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, leading to increased membrane permeability and leakage of essential cell contents, ultimately causing cell death . This mechanism is similar to that of other polyene antifungal agents.
相似化合物的比较
Amphotericin B: A polyene antifungal that also binds to ergosterol and disrupts fungal cell membranes.
Nystatin: Another polyene antifungal with a similar mechanism of action.
Azoles (e.g., fluconazole, itraconazole): These compounds inhibit ergosterol synthesis by blocking the enzyme lanosterol 14α-demethylase.
Uniqueness: Antifungal agent 85 is unique in its potent antibacterial properties in addition to its antifungal activity. This dual functionality makes it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C23H22F3NO3 |
|---|---|
分子量 |
417.4 g/mol |
IUPAC 名称 |
5-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C23H22F3NO3/c24-23(25,26)19-10-14(6-8-18(19)15-4-2-1-3-5-15)13-30-17-7-9-20-16(11-17)12-21(27-20)22(28)29/h6-12,15,27H,1-5,13H2,(H,28,29) |
InChI 键 |
QFVAQJVBLPDSCU-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC(=C4)C(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



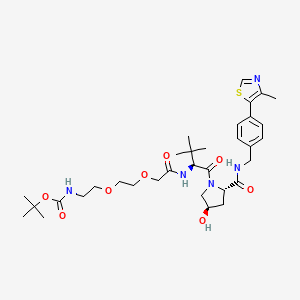

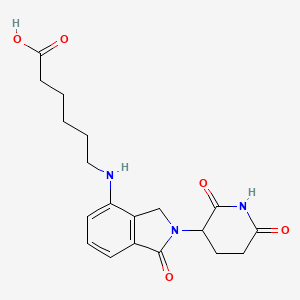

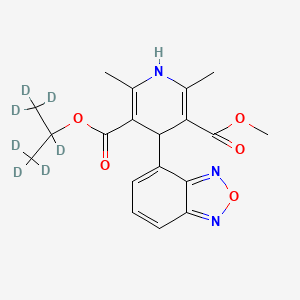
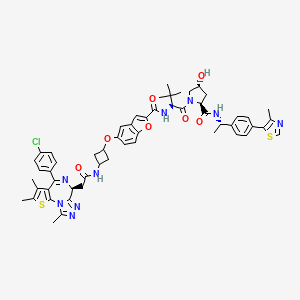
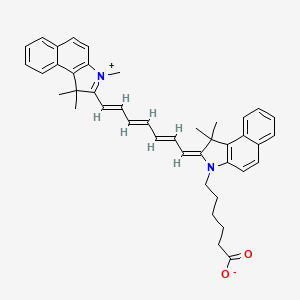
![10-[5,9-dimethyl-10-[[1-(6-morpholin-4-ylhexyl)triazol-4-yl]methoxymethyl]-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile](/img/structure/B12386887.png)
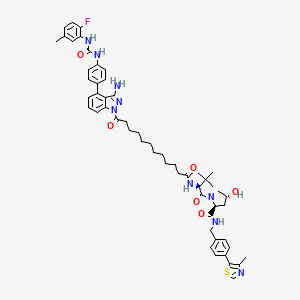

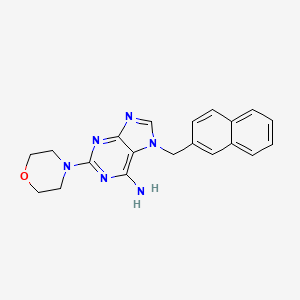

![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5E)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile;chloride](/img/structure/B12386906.png)
